molecular formula C8H7NO B1214540 4-(Hydroxymethyl)benzonitrile CAS No. 874-89-5

4-(Hydroxymethyl)benzonitrile

Numéro de catalogue: B1214540
Numéro CAS: 874-89-5
Poids moléculaire: 133.15 g/mol
Clé InChI: XAASLEJRGFPHEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)benzonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation or reduction processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in an alkaline medium or CrO(_3) in an acidic medium.

    Reduction: LiAlH(_4) in anhydrous ether or NaBH(_4) in methanol.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products:

    Oxidation: 4-Cyanobenzoic acid.

    Reduction: 4-(Aminomethyl)benzonitrile.

    Substitution: Various substituted benzyl alcohols or ethers.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Hydroxymethyl)benzonitrile has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Its derivatives are being explored for anticancer properties due to their ability to inhibit cell proliferation in specific cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of bacteria and fungi. This suggests its utility in developing new antibiotics or antifungal agents.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, such as cholinesterases, which are crucial in various biological processes. Enhancements in binding affinity through structural modifications could lead to therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism involves interactions with cellular pathways that regulate cell survival and death.

Antimicrobial Effects

The compound has been evaluated for its activity against Gram-positive bacteria, indicating its potential role as a lead compound for antibiotic development.

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial properties of various benzonitrile derivatives, including this compound. Results indicated notable activity against several bacterial strains, supporting its application in antimicrobial therapy.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies revealed that this compound inhibited the proliferation of cancer cell lines at micromolar concentrations. This study highlights its potential as a scaffold for designing more effective anticancer drugs.

Data Tables

Application Area Details
Medicinal ChemistryPrecursor for anticancer drugs
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionPotential cholinesterase inhibitor
CytotoxicityInduces apoptosis in cancer cell lines

Mécanisme D'action

The mechanism of action of 4-(Hydroxymethyl)benzonitrile depends on its specific application:

    Chemical Reactions: The hydroxymethyl group can undergo oxidation, reduction, or substitution, influencing the reactivity and properties of the resulting compounds.

    Biological Systems: In drug development, it may interact with specific molecular targets, such as enzymes or receptors, modulating biological pathways.

Comparaison Avec Des Composés Similaires

4-(Hydroxymethyl)benzonitrile can be compared with other similar compounds:

    4-Cyanobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group. It is more reactive towards nucleophiles.

    4-Cyanobenzoic Acid: Contains a carboxyl group instead of a hydroxymethyl group, making it more acidic and suitable for different applications.

    4-(Aminomethyl)benzonitrile: Features an amino group instead of a hydroxymethyl group, which can engage in different types of chemical reactions.

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

4-(Hydroxymethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₉NO, features a hydroxymethyl group and a nitrile group attached to a benzene ring. This unique combination allows it to serve as a versatile intermediate in organic synthesis and potentially offers distinct biological activities compared to similar compounds.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, influencing biochemical reactions. Its ability to form covalent bonds, hydrogen bonds, and van der Waals forces with biomolecules is crucial for its biological activity. For instance, it has been shown to act as a substrate for enzymes involved in metabolic pathways, affecting cellular functions such as signaling and gene expression .

Influence on Cell Function

This compound has demonstrated effects on different cell types. It can alter cell signaling pathways and gene expression, impacting metabolic activities. Studies indicate that exposure to this compound can lead to significant changes in the expression of genes involved in metabolic pathways .

Enzyme Interaction

The molecular mechanism of action involves binding to specific enzymes, which can either inhibit or activate their activity. For example, the compound has been explored for its potential as an inhibitor of protein disulfide isomerase (PDI), with some analogues showing promising inhibition profiles .

Case Study: PDI Inhibition

A study evaluated various analogues of this compound for their ability to inhibit PDI. The most potent derivatives exhibited IC₅₀ values ranging from 0.74 μM to 1.23 μM, highlighting the importance of the hydroxyl group in maintaining activity .

Antimicrobial Activity

Recent research has identified this compound as having antimicrobial properties. It has shown effectiveness against various bacterial pathogens, particularly enteric bacteria. The compound's mechanism involves inducing stress on the bacterial cell envelope, leading to cell death .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage. Low doses may exhibit minimal effects, while higher doses can lead to substantial alterations in cellular functions and potential toxicity . Long-term exposure studies indicate cumulative effects that could impact tissue health.

Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of related compounds suggests that modifications can enhance bioavailability and therapeutic efficacy. For example, a derivative evaluated in vivo demonstrated good bioavailability (F > 50%) and anabolic activity without significant androgenic effects .

Summary of Biological Activities

Activity Description
Antimicrobial Effective against enteric pathogens; induces cell envelope stress .
PDI Inhibition Potent inhibitors identified with IC₅₀ values ranging from 0.74 μM to 1.23 μM .
Cellular Metabolism Alters gene expression related to metabolic pathways .
Toxicity Varies with dosage; potential adverse effects at high concentrations .

Propriétés

IUPAC Name

4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASLEJRGFPHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236331
Record name p-Cyanobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-89-5
Record name p-Cyanobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cyanobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The chemical synthesis of PTP probes I and II involved synthesizing a common intermediate 10 in a 7-step procedure (Scheme 1) and its subsequent coupling with the biotin-NHS ester analogues, followed by the deprotection of the phosphonate diethyl ester (Scheme 2). Thus, 4-cyanobenzyl bromide 3 was hydrolyzed in the presence of barium carbonate to produce 4-cyanobenzyl alcohol 4, which was subsequently reduced with lithium aluminum hydride under strict argon atmosphere to yield 4-hydroxymethyl-benzyl-ammonium chloride 5, upon acidic aqueous extraction (17). The amine functionality of 5 was then first masked by t-butyl carbamate to render (4-hydroxymethyl-benzyl)carbamic acid tert-butyl ester 6 (Far et al., 2002). Corey oxidation (Corey & Suggs, 1975) with pyridinium chlorochromate/sodium acetate gave the reactive aldehyde 7. The condensation of 7 with diethyl phosphite in the presence of triethylamine produced {[4-(tert-butoxycarbonylamino-methyl)-phenyl]-hydroxy-methyl}-phosphonic acid diethyl ester 8 as a racemic mixture. This racemic mixture of 8 was used as such in the following step of the synthesis. Bromination of the secondary alcohol, 8, to yield 9 was achieved using dibromotriphenyl phosphorane in pyridine (Gaida, 1990). Finally, deprotection of t-butyloxycarbonyl with neat trifluoroacetic acid gave [(4-aminomethyl-phenyl)-bromo-methyl]-phosphonic acid diethyl ester (10). The coupling of 10 with (+) biotin N-hydroxysuccinimide ester (for I) and (+) biotinamidohexanoic acid N-hydroxysuccinimide ester (for II) in DMF gave 11 and 12 respectively. The phosphonate diesters (11 & 12) were deprotected with bromotrimethylsilane in DMF to yield I and II (McKenna et al., 1977).
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
biotin-NHS ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-cyanobenzaldehyde (1.97 g, 15.0 mmol) in 50 mL of ethanol at room temperature was added sodium borohydride (0.57 g, 15.0 mmol). After 4 days, the solution was quenched with saturated ammonoum chloride solution, then poured into EtOAc, washed with sat, NaHCO3 soln. and brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the product (1.82 g, 92% yield) as a white waxy solid which was sufficiently pure for use in the next step without further purification.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

A stirred suspension of 4-formylbenzonitrile (10.0 g; 0.0763 moles) in methanol (100 mL) under nitrogen was cooled to 5° C. Sodium borohydride (1.45 g; 0.0382 moles) was added. After 30 minutes the mixture was added to water (300 mL) and extracted with ethyl acetate (4×100 mL). The combined extracts were washed with aqueous sodium chloride solution (50 mL) and dried over sodium sulfate. Following filtration and removal of solvent under vacuum the product, 4-(hydroxymethyl)benzonitrile, (9.44 g; 93%) was obtained as a white solid. 1H NMR (400 MHz) CDCl3 δ 7.61-7.66 (2H, m), 7.45-7.50 (2H, m), 4.78 (2H, d, J=5.5 Hz), 2.27 (1H, t, J=5.5 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

p-Cyanobenzylamine (13.2 g), water (54 g), and toluene (20 g) were mixed, and the mixture was stirred with cooling with ice. Concentrated sulfuric acid (14.7 g) was added to the mixture. Subsequently, a 20 wt % aqueous solution (44.9 g) of sodium nitrite was added dropwise to the mixture over one hour. The mixture was stirred at the same temperature for four hours. For the subsequent process, the procedure of Example 1 was repeated, to thereby obtain 6.8 g of p-cyanobenzyl alcohol (yield 51%). The purity of the product was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
44.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol) was added to a solution of 4-cyanobenzoic acid (1.0 g, 6.8 mmol) and THF (10 mL). At room temperature, borane-tetrahydrofuran complex (1.0 M, 13.6 mL) was added to the reaction mixture drop-wise with no observed exotherm. The reaction mixture was stirred at room temperature for 2 hours and concentrated in vacuo. The resulting residue was taken up in ethyl acetate (50 mL), washed with saturated NaHCO3 and brine, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (0.900 g, 95% yield) as a solid.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)benzonitrile
Reactant of Route 2
4-(Hydroxymethyl)benzonitrile
Reactant of Route 3
4-(Hydroxymethyl)benzonitrile
Reactant of Route 4
4-(Hydroxymethyl)benzonitrile
Reactant of Route 5
4-(Hydroxymethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.